molecular formula C16H18N2O3S B2925408 N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1219902-11-0

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2925408
CAS RN: 1219902-11-0
M. Wt: 318.39
InChI Key: QCJZWHLNHMSQTP-UHFFFAOYSA-N
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Description

“N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide” is a complex organic compound that contains a furan ring, a propan-2-yl group, a methylthio phenyl group, and an oxalamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

The compound, based on its structural components, might undergo various chemical reactions such as electrophilic substitution reactions (nitration, bromination, hydroxymethylation, formylation, and acylation) where the substituent enters exclusively the 5-position of the furan ring .

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives, similar in structure to N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide, have been found to significantly enhance the catalytic activity in Cu-catalyzed coupling reactions. These compounds enable the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low temperatures and catalyst loadings. This finding is critical for the synthesis of pharmaceutically important building blocks, demonstrating the utility of these compounds in facilitating complex organic transformations (Bhunia, S. V. Kumar, & D. Ma, 2017).

Neuroinflammation Imaging

Compounds structurally related to N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide have shown potential in imaging applications, particularly in detecting neuroinflammation. A specific example includes a PET radiotracer that targets CSF1R, a microglia-specific marker. This application is significant for noninvasively imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Luminescent Material for Toxic Anion Detection

A terbium-doped yttrium-based metal-organic framework, incorporating furan-2,5-dicarboxylic acid and oxalate, similar in function to the applications of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide, was developed as a luminescent material. This material demonstrates rapid and visible detection of toxic anions in aqueous media, highlighting its potential use in environmental monitoring and safety applications (Singha, Majee, Hui, Mondal, & Mahata, 2019).

Synthetic Routes and Biological Activities

The structural motif of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide is indicative of potential in various synthetic routes leading to biologically active compounds. Oxadiazole or furadiazole derivatives, sharing similar structural features, exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor properties. These derivatives highlight the therapeutic potential of compounds containing the oxadiazole or furadiazole ring, suggesting that further exploration of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide could lead to new pharmaceuticals (Siwach & Verma, 2020).

Future Directions

Future research could focus on the synthesis, characterization, and application of this compound. Studies could also explore its potential biological activities, given that many furan derivatives exhibit biological activity .

properties

IUPAC Name

N'-[1-(furan-2-yl)propan-2-yl]-N-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(10-12-6-5-9-21-12)17-15(19)16(20)18-13-7-3-4-8-14(13)22-2/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJZWHLNHMSQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide

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